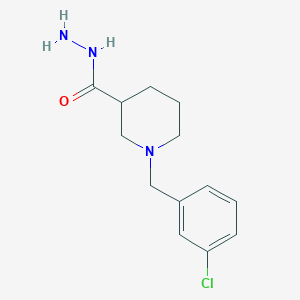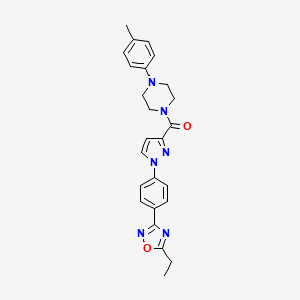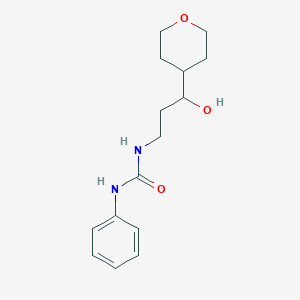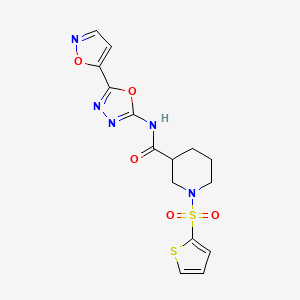![molecular formula C25H24O5S B2552653 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 331461-33-7](/img/structure/B2552653.png)
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate is a chemical entity that appears to be related to various sulfonate compounds and derivatives of methoxyphenyl-propenyl structures. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on methoxyphenyl compounds, sulfonamides, and their derivatives.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved through a three-step procedure with an overall yield of 65% . Similarly, complex molecules such as 4-(1E,3Z,6E)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohepta-1,3,6-trien-1-yl)-2-methoxyphenyl 4-nitrobenzoate were synthesized and characterized using various spectroscopic techniques . These examples suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was determined by 1H and 13C NMR, HRMS, and IR . Theoretical calculations, such as density functional theory (DFT), have also been employed to predict and analyze the molecular structure and spectroscopic properties of similar compounds .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. Lewis acid-promoted reactions of methoxybenzoquinone monoimine with propenylbenzenes have been shown to yield products with remarkable complexity and high stereoselectivity . Additionally, the reactivity of sulfonamides and their derivatives has been studied in the context of antitumor activity, with some compounds showing potential as cell cycle inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized by their spectroscopic data and reactivity profiles. For instance, the electronic properties, such as frontier orbitals and band gap energies, have been calculated for certain methoxyphenyl derivatives . The stability and gas chromatographic properties of derivatives formed from reactions with dinitrobenzenesulfonic acid have been highlighted for their high sensitivity in electron-capture detection .
Scientific Research Applications
Synthesis and Structural Analysis : Compounds like 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester have been synthesized and characterized for their crystal structures, providing insights into the molecular configuration and potential applications in material science and chemistry (Zhao et al., 2010).
Stability Studies : The impact of electron-donating groups on the stability of compounds like thiabenzenes, which share structural similarities, has been investigated. This research is crucial for understanding the stability and reactivity of complex organic compounds (Pirelahi et al., 1976).
Chemical Reactions and Synthesis : Research on norpseudoephedrine-derived oxazolidines provides insights into the synthesis and diastereoselectivity of compounds that could be structurally related to the compound , offering potential applications in synthetic organic chemistry (Conde-Frieboes et al., 1992).
Novel Applications in Polymerization : Studies on the synthesis and radical copolymerization of novel monomers, including those with trimethylsilyl and methoxy groups, demonstrate potential applications in polymer science and materials engineering (Knight et al., 2019).
Advanced Organic Synthesis : Investigations into the regioselective synthesis of tetrahydropyridines and other complex organic molecules provide a framework for understanding the synthetic pathways and potential applications of similar compounds in organic synthesis and drug discovery (Overman et al., 2003).
Oxidation Reactions and Stability : Studies on the oxidation of methoxy substituted benzyl phenyl sulfides reveal the mechanisms of oxidation in such compounds, which can be crucial for understanding the reactivity and stability of related chemicals (Lai et al., 2002).
Mechanism of Action
While the mechanism of action for this specific compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
properties
IUPAC Name |
[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O5S/c1-17-15-18(2)25(19(3)16-17)31(27,28)30-23-10-5-20(6-11-23)7-14-24(26)21-8-12-22(29-4)13-9-21/h5-16H,1-4H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYQULDYTBVOSU-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)





![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2552583.png)
![4-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2552584.png)
![(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)
![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2552586.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552590.png)
